N-(3-acetylphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Description
N-(3-acetylphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a structurally complex acetamide derivative featuring a pyrazolo[4,3-d]pyrimidinone core substituted with ethyl, methyl, and 4-fluorobenzyl groups. This compound belongs to a broader class of pyrazolo-pyrimidinone derivatives, which are explored for diverse bioactivities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O3S/c1-4-31-23-22(15(2)29-31)28-25(30(24(23)34)13-17-8-10-19(26)11-9-17)35-14-21(33)27-20-7-5-6-18(12-20)16(3)32/h5-12H,4,13-14H2,1-3H3,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQNKXFLZBPHKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC(=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-acetylphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the fluorobenzyl group: This step typically involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the pyrazolopyrimidine intermediate.
Attachment of the acetylphenyl moiety: This can be done through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Final assembly:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
N-(3-acetylphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the thioacetamide group and formation of corresponding acids or amides.
Scientific Research Applications
N-(3-acetylphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares structural motifs with several analogs, differing primarily in substituents on the aryl and heterocyclic moieties. Key comparisons include:
Table 1: Substituent Variations in Structurally Related Acetamides
Computational Similarity Analysis
Computational methods quantify structural and bioactivity relationships between the target compound and analogs:
Table 2: Tanimoto Similarity Scores (Morgan Fingerprints)
Methodology :
- Tanimoto/Dice Coefficients : Measure bit-vector overlap in molecular fingerprints (e.g., Morgan, MACCS) .
- Molecular Networking : Clusters compounds via MS/MS fragmentation cosine scores (e.g., >0.7 indicates conserved fragmentation pathways) .
- Structural Motif Clustering : Compounds sharing Murcko scaffolds and >0.5 Tanimoto scores are grouped, enabling affinity comparisons .
Spectroscopic and Analytical Comparisons
NMR and mass spectrometry data highlight structural nuances:
Table 3: NMR Chemical Shift Differences in Key Regions
Implications for Bioactivity and Drug Design
- Bioactivity Clustering : Structurally similar compounds (Tanimoto >0.8) often share bioactivity profiles, as shown in hierarchical clustering of NCI-60 datasets .
- Docking Affinity: Minor substituent changes (e.g., acetyl vs. methyl) may alter binding pocket interactions, as seen in Verongiida sponge alkaloid studies .
- Pharmacokinetics : The 3-acetyl group could modulate solubility and permeability compared to methyl or methoxy substituents .
Biological Activity
N-(3-acetylphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antitumor, and enzyme inhibition activities, supported by relevant case studies and research findings.
Chemical Structure
The compound features a pyrazolo[4,3-d]pyrimidine core with various substituents that contribute to its biological properties. The presence of the acetyl and fluorophenyl groups enhances its interaction with biological targets.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing a phenyl ring can enhance antibacterial activity against resistant strains of bacteria. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 50 µg/mL against Mycobacterium smegmatis .
Antitumor Activity
The antiproliferative effects of similar pyrazolo compounds have been investigated against various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited potent activity against breast, colon, and lung cancer cell lines. The highest activity was recorded for compounds with specific substitutions on the aromatic rings .
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been highlighted in several studies. For example, it has been shown to inhibit leucyl-tRNA synthetase in Mycobacterium smegmatis with a percent inhibition of approximately 78% at a concentration of 15 µg/mL. This suggests potential applications in combating antibiotic resistance by targeting essential bacterial enzymes .
Case Studies
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that the presence of electron-withdrawing groups (like fluorine) on the phenyl rings significantly enhances antibacterial activity. Conversely, electron-donating groups tend to reduce efficacy. The flexibility and steric hindrance introduced by various substituents also play crucial roles in modulating biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
